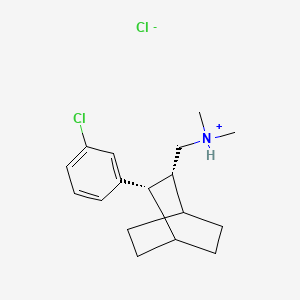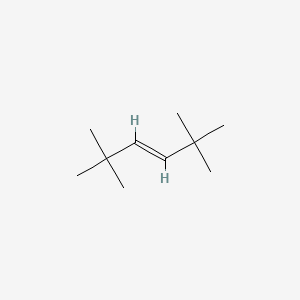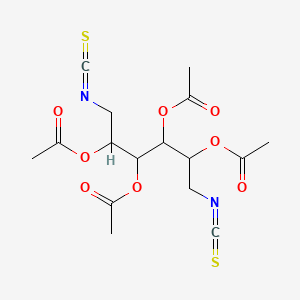
1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol is a specialized organic compound that features both dithiocyanate and tetraacetyl functional groups. This compound is derived from mannitol, a sugar alcohol, and is characterized by its unique chemical structure which includes multiple acetyl groups and dithiocyanate moieties. It is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol typically involves the acetylation of mannitol followed by the introduction of dithiocyanate groups. A common synthetic route includes:
Acetylation of Mannitol: Mannitol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,4,5-tetraacetylmannitol.
Introduction of Dithiocyanate Groups: The tetraacetylmannitol is then treated with thiocyanate reagents under controlled conditions to introduce the dithiocyanate groups at the 1 and 6 positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol can undergo various chemical reactions, including:
Oxidation: The dithiocyanate groups can be oxidized to form disulfides.
Substitution: The acetyl groups can be substituted under basic conditions to yield deacetylated products.
Common Reagents and Conditions
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidation reactions.
Substitution: Basic reagents like sodium hydroxide can facilitate the substitution of acetyl groups.
Major Products
Oxidation: Disulfide derivatives of the original compound.
Substitution: Deacetylated mannitol derivatives.
科学的研究の応用
1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol has several applications in scientific research:
作用機序
The mechanism of action of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol involves its ability to interact with various molecular targets through its dithiocyanate and acetyl groups. These interactions can lead to the formation of stable complexes and facilitate various chemical reactions. The dithiocyanate groups can form disulfide bonds, while the acetyl groups can undergo hydrolysis or substitution reactions .
類似化合物との比較
Similar Compounds
1,6-Diisothiocyanato-2,3,4,5-tetraacetylmannitol: Similar structure but with isothiocyanate groups instead of dithiocyanate.
2,3,4,5-Tetraacetylmannitol: Lacks the dithiocyanate groups, making it less reactive in certain chemical reactions.
Uniqueness
Its ability to undergo oxidation and substitution reactions makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
73928-10-6 |
|---|---|
分子式 |
C16H20N2O8S2 |
分子量 |
432.5 g/mol |
IUPAC名 |
(3,4,5-triacetyloxy-1,6-diisothiocyanatohexan-2-yl) acetate |
InChI |
InChI=1S/C16H20N2O8S2/c1-9(19)23-13(5-17-7-27)15(25-11(3)21)16(26-12(4)22)14(6-18-8-28)24-10(2)20/h13-16H,5-6H2,1-4H3 |
InChIキー |
WZWNBDCFQCLSHY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CN=C=S)C(C(C(CN=C=S)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
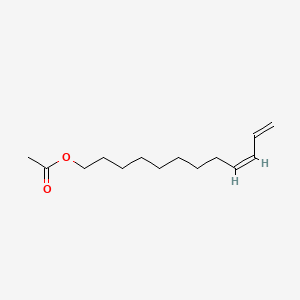
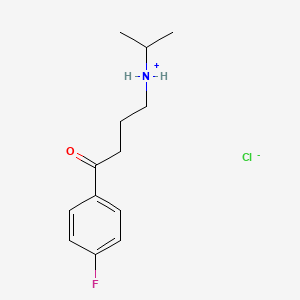

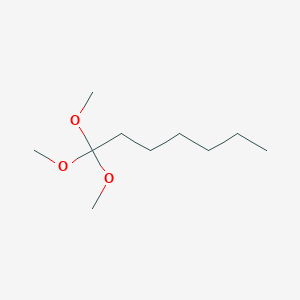
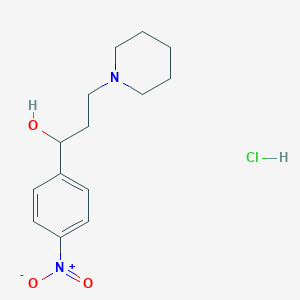
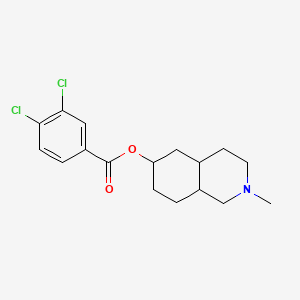
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
![7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B13760988.png)
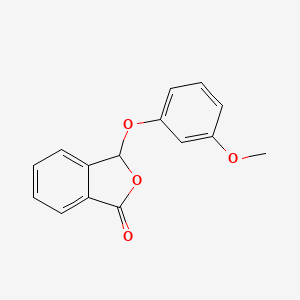
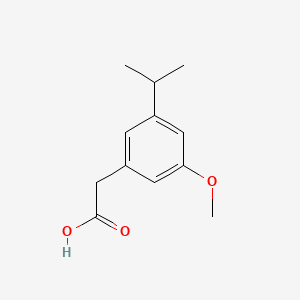
![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)
